molecular formula C10H6N2O4S B093764 benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid CAS No. 117-70-4

benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid

Cat. No.: B093764
CAS No.: 117-70-4
M. Wt: 250.23 g/mol
InChI Key: OIDKWKZBMQUGNQ-UHFFFAOYSA-N
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Description

benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid is a heterocyclic compound that features a naphthalene ring fused with an oxadiazole ring and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthol with nitrous acid to form a diazonium salt, which then undergoes cyclization with a suitable reagent to form the oxadiazole ring. The sulfonic acid group is introduced through sulfonation reactions using reagents like sulfuric acid or chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes, where the naphthalene derivative is treated with sulfur trioxide or oleum. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols or other reduced derivatives .

Scientific Research Applications

benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects on cancer cells may be due to its ability to interfere with cellular processes such as DNA replication or protein synthesis. The compound’s fluorescent properties are attributed to its unique electronic structure, which allows it to absorb and emit light at specific wavelengths .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid is unique due to the presence of the oxadiazole ring and the sulfonic acid group, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and solubility characteristics .

Properties

CAS No.

117-70-4

Molecular Formula

C10H6N2O4S

Molecular Weight

250.23 g/mol

IUPAC Name

benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid

InChI

InChI=1S/C10H6N2O4S/c13-17(14,15)9-5-8-10(16-12-11-8)7-4-2-1-3-6(7)9/h1-5H,(H,13,14,15)

InChI Key

OIDKWKZBMQUGNQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC3=C2ON=N3)S(=O)(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2ON=N3)S(=O)(=O)O

117-70-4

Synonyms

naphth[2,1-d]-1,2,3-oxadiazole-5-sulphonic acid

Origin of Product

United States

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